4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
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Description
4-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25BrClN3O4S and its molecular weight is 518.85. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Computational Analysis
Researchers have conducted crystal structure studies and Hirshfeld surface analysis on piperazine derivatives similar to the compound . These studies provide insights into the molecular interactions and crystal packing of such compounds, which are crucial for understanding their physical properties and reactivity. Computational density functional theory (DFT) calculations offer additional perspectives on the electrophilic and nucleophilic sites within the molecules, aiding in the prediction of their chemical behavior (Kumara et al., 2017).
Pharmacological Properties
Benzamide derivatives, including those structurally related to the compound, have been synthesized and evaluated for their pharmacological properties. Such compounds have shown potential as selective serotonin receptor agonists, which could have implications for gastrointestinal motility and psychiatric disorders. The exploration of their receptor affinity and in vivo effects highlights the potential of these compounds in drug development (Sonda et al., 2004).
Antimicrobial Activities
Novel triazole derivatives synthesized from piperazine compounds have demonstrated antimicrobial activities. These findings suggest a potential application in developing new antimicrobial agents, which is particularly relevant in the context of rising antibiotic resistance. The bioactivity of these compounds against various microorganisms underscores the importance of structural modifications in enhancing antimicrobial efficacy (Bektaş et al., 2007).
Molecular Design for HIV-1 Inhibition
Piperazine derivatives have been explored for their ability to inhibit HIV-1 reverse transcriptase, an essential enzyme for the HIV virus replication. The design and synthesis of bis(heteroaryl)piperazines (BHAPs) that exhibit potent non-nucleoside inhibitor activity showcase the potential of these compounds in antiretroviral therapy. The optimization of such molecules for increased potency and specificity could lead to new treatments for HIV-1 (Romero et al., 1994).
Enzymatic Metabolism and Drug Development
The oxidative metabolism of novel antidepressants related to piperazine compounds has been studied to understand their biotransformation in humans. Identifying the cytochrome P450 enzymes involved in their metabolism can inform the development of drugs with favorable pharmacokinetic profiles, critical for effective therapeutic applications (Hvenegaard et al., 2012).
Properties
IUPAC Name |
4-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-18-6-8-19(9-7-18)29(26,27)24-14-12-23(13-15-24)11-10-22-20(25)16-2-4-17(21)5-3-16;/h2-9H,10-15H2,1H3,(H,22,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNOAAUGZCHKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.